1-[(1S)-2-(4-methylpiperazin-1-yl)-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride
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Overview
Description
WAY-256805 is a small molecule drug initially developed by Wyeth Research. It functions as a norepinephrine reuptake inhibitor and has been investigated for its potential therapeutic applications in treating depressive disorders .
Preparation Methods
The synthesis of WAY-256805 involves the preparation of a cyclohexanol ethylpiperazine scaffold. The synthetic route typically includes the following steps:
Formation of the cyclohexanol ethylamine scaffold: This involves the reaction of cyclohexanol with ethylamine under controlled conditions.
Introduction of the piperazine ring: The ethylamine derivative is then reacted with piperazine to form the ethylpiperazine scaffold.
Final modifications: Additional chemical modifications are made to enhance the selectivity and potency of the compound.
Chemical Reactions Analysis
WAY-256805 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different substituents onto the cyclohexanol ethylpiperazine scaffold.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound serves as a model for studying the structure-activity relationships of norepinephrine reuptake inhibitors.
Biology: WAY-256805 is used in research to understand the role of norepinephrine in various biological processes.
Medicine: The primary focus of research is on its potential use as an antidepressant.
Mechanism of Action
WAY-256805 exerts its effects by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation. By blocking the norepinephrine transporter, the compound increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is believed to contribute to its antidepressant effects .
Comparison with Similar Compounds
WAY-256805 is similar to other norepinephrine reuptake inhibitors but exhibits unique properties that make it distinct:
Venlafaxine: Both compounds inhibit norepinephrine reuptake, but WAY-256805 shows greater selectivity and potency.
Duloxetine: While duloxetine also inhibits serotonin reuptake, WAY-256805 is more selective for norepinephrine.
Desvenlafaxine: Similar to venlafaxine, desvenlafaxine is less selective compared to WAY-256805.
These comparisons highlight the unique selectivity and efficacy of WAY-256805, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H31Cl2F3N2O2 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1-[(1S)-2-(4-methylpiperazin-1-yl)-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C20H29F3N2O2.2ClH/c1-24-10-12-25(13-11-24)15-18(19(26)8-3-2-4-9-19)16-6-5-7-17(14-16)27-20(21,22)23;;/h5-7,14,18,26H,2-4,8-13,15H2,1H3;2*1H/t18-;;/m1../s1 |
InChI Key |
DJVJRXDBDBMWFD-JPKZNVRTSA-N |
Isomeric SMILES |
CN1CCN(CC1)C[C@H](C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC(=CC=C2)OC(F)(F)F)C3(CCCCC3)O.Cl.Cl |
Origin of Product |
United States |
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